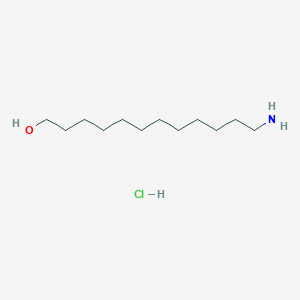![molecular formula C16H21NO B8273752 {6-[(diethylamino)methyl]naphthalen-2-yl}methanol CAS No. 1429441-33-7](/img/structure/B8273752.png)
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of {6-[(diethylamino)methyl]naphthalen-2-yl}methanol involves the reaction of naphthalene derivatives with diethylamine under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield . Industrial production methods often involve large-scale chemical reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other naphthalene-based compounds with altered chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of {6-[(diethylamino)methyl]naphthalen-2-yl}methanol involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol is unique due to its specific structure and functional groups. Similar compounds include:
2-Naphthalenemethanol: A related compound with similar naphthalene-based structure but different functional groups.
Naphthalene derivatives: Various naphthalene-based compounds with different substituents that exhibit distinct chemical and biological properties.
These similar compounds highlight the versatility and uniqueness of this compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
1429441-33-7 |
|---|---|
Molekularformel |
C16H21NO |
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
[6-(diethylaminomethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C16H21NO/c1-3-17(4-2)11-13-5-7-16-10-14(12-18)6-8-15(16)9-13/h5-10,18H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
CGMRABWPVQLCQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3-methoxy-1H-pyrazole](/img/structure/B8273671.png)
![12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8273676.png)



![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane hydrochloride](/img/structure/B8273717.png)
![1-ethyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B8273722.png)







